

Comparative Analysis of GR 94800 TFA Cross-Reactivity with Tachykinin Receptors

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Compound of Interest

Compound Name: GR 94800 TFA

Cat. No.: B14754977

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of **GR 94800 TFA**, a potent and selective NK2 receptor antagonist, with other tachykinin receptors, namely the NK1 and NK3 receptors. The information presented herein is supported by experimental data to aid researchers in evaluating its suitability for their studies.

Introduction to Tachykinin Receptors and GR 94800 TFA

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide range of physiological processes.^[1] These peptides exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors.^[1] While each tachykinin has a preferential receptor (SP for NK1, NKA for NK2, and NKB for NK3), a degree of cross-reactivity exists among them.^[2]

GR 94800 TFA is a well-established peptide antagonist with high affinity and selectivity for the NK2 receptor.^{[3][4][5][6]} Understanding its binding profile and functional activity at the NK1 and NK3 receptors is critical for interpreting experimental results and for the development of highly selective therapeutic agents.

Quantitative Comparison of Receptor Affinity

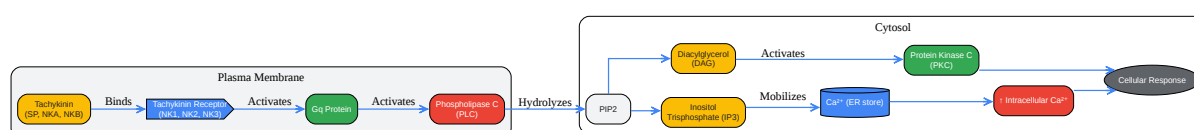
The binding affinity of **GR 94800 TFA** for the three tachykinin receptors has been determined through various in vitro studies. The affinity is often expressed as a pKB value, which is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKB value indicates a stronger binding affinity.

Compound	NK1 Receptor (pKB)	NK2 Receptor (pKB)	NK3 Receptor (pKB)
GR 94800 TFA	6.4[3][4][5][6]	9.6[3][4][5][6]	6.0[3][4][5][6]

As the data clearly indicates, **GR 94800 TFA** exhibits a significantly higher affinity for the NK2 receptor compared to the NK1 and NK3 receptors. This demonstrates its high selectivity for the NK2 receptor.

Tachykinin Receptor Signaling Pathway

Activation of tachykinin receptors, which are coupled to Gq proteins, initiates a well-characterized signaling cascade. This pathway is fundamental to the physiological responses mediated by these receptors.



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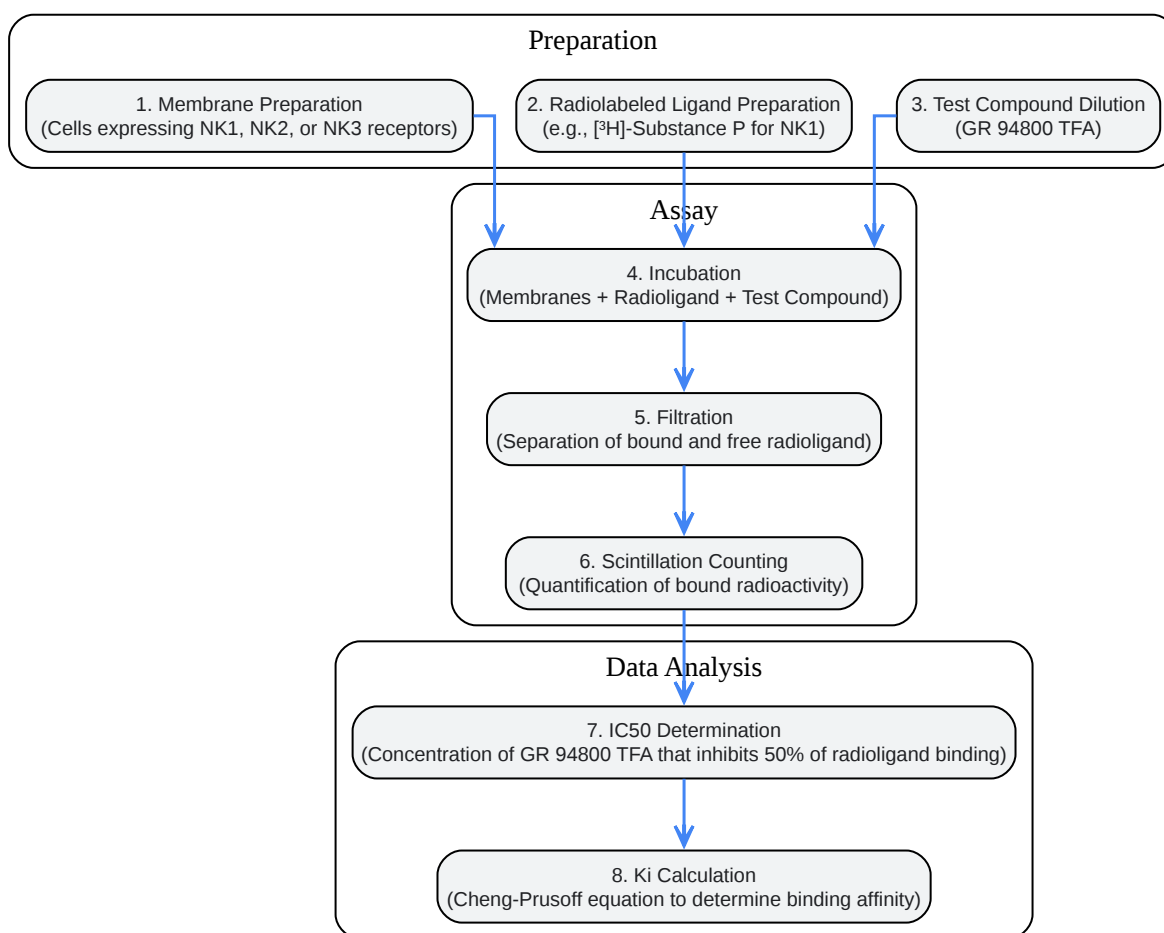
Caption: Tachykinin receptor signaling pathway.

Experimental Protocols

The determination of the cross-reactivity of **GR 94800 TFA** involves several key experimental procedures. Below are detailed methodologies for radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to a receptor.



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Caption: Experimental workflow for a radioligand binding assay.

Detailed Protocol:

- Membrane Preparation:
 - Culture cells stably expressing the human NK1, NK2, or NK3 receptor (e.g., CHO or HEK293 cells).
 - Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
 - Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
 - Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
- Binding Assay:
 - In a microplate, combine the cell membranes, a specific radioligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2), and varying concentrations of **GR 94800 TFA**.
 - Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.
 - Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
 - Wash the filters with cold buffer to remove any unbound radioligand.
- Data Analysis:
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - Plot the percentage of specific binding against the concentration of **GR 94800 TFA**.

- Determine the IC₅₀ value, which is the concentration of **GR 94800 TFA** that inhibits 50% of the specific binding of the radioligand.
- Calculate the inhibitor constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional Assays

Functional assays measure the ability of a compound to either activate or block the signaling of a receptor.

This assay is suitable for Gq-coupled receptors like the tachykinin receptors.

Detailed Protocol:

- Cell Preparation:
 - Seed cells expressing the NK1, NK2, or NK3 receptor into a black-walled, clear-bottom microplate.
 - Allow the cells to adhere and grow overnight.
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
 - Incubate the cells to allow for de-esterification of the dye.
- Assay Procedure:
 - Measure the baseline fluorescence of the cells using a fluorescence plate reader.
 - Add varying concentrations of an appropriate tachykinin agonist (e.g., Substance P for NK1) to the cells to stimulate calcium release.
 - To determine the antagonist activity of **GR 94800 TFA**, pre-incubate the cells with varying concentrations of the compound before adding the agonist.

- Monitor the change in fluorescence over time.
- Data Analysis:
 - Calculate the increase in fluorescence in response to the agonist.
 - For antagonist studies, plot the agonist-induced fluorescence response against the concentration of **GR 94800 TFA**.
 - Determine the IC₅₀ value, which is the concentration of **GR 94800 TFA** that inhibits 50% of the maximal agonist response.

While tachykinin receptors primarily signal through the Gq pathway, some studies also investigate their potential coupling to Gs or Gi proteins, which modulate cyclic AMP (cAMP) levels.

Detailed Protocol:

- Cell Preparation:
 - Culture cells expressing the tachykinin receptor of interest.
 - Treat the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
- Assay Procedure:
 - To assess potential Gs coupling, incubate the cells with varying concentrations of **GR 94800 TFA** in the presence of an agonist and measure cAMP accumulation.
 - To assess potential Gi coupling, stimulate the cells with an agent that increases cAMP levels (e.g., forskolin) and then add the tachykinin agonist in the presence or absence of **GR 94800 TFA**. A decrease in forskolin-stimulated cAMP levels would indicate Gi coupling.
- Data Analysis:
 - Quantify the levels of cAMP using a commercially available kit (e.g., ELISA or HTRF-based assays).

- Plot the cAMP levels against the concentration of the test compound to determine its effect on receptor signaling.

Conclusion

The available data consistently demonstrate that **GR 94800 TFA** is a highly potent and selective antagonist for the tachykinin NK2 receptor, with significantly lower affinity for the NK1 and NK3 receptors. This high degree of selectivity makes it a valuable tool for researchers investigating the specific roles of the NK2 receptor in various physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for the independent verification of these findings and for the further characterization of novel tachykinin receptor ligands.

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